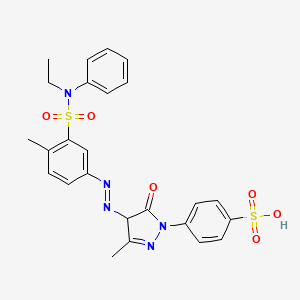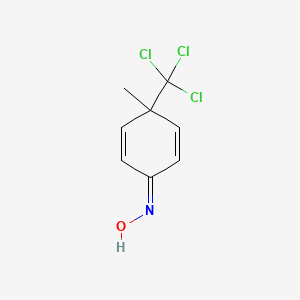![molecular formula C20H21NO4 B14411719 1-[2-(3,4-Dimethoxyphenyl)-2-phenylethyl]pyrrolidine-2,5-dione CAS No. 87520-02-3](/img/structure/B14411719.png)
1-[2-(3,4-Dimethoxyphenyl)-2-phenylethyl]pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(3,4-Dimethoxyphenyl)-2-phenylethyl]pyrrolidine-2,5-dione is a complex organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and two aromatic rings substituted with methoxy groups. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3,4-Dimethoxyphenyl)-2-phenylethyl]pyrrolidine-2,5-dione typically involves the reaction of veratraldehyde with tryptamine in the presence of a suitable catalyst. The reaction is carried out in a solvent such as dioxane, and the mixture is heated until the reagents dissolve. The product is then precipitated and recrystallized from ethanol to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(3,4-Dimethoxyphenyl)-2-phenylethyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, such as halogens, nitro groups, or sulfonic acid groups.
Wissenschaftliche Forschungsanwendungen
1-[2-(3,4-Dimethoxyphenyl)-2-phenylethyl]pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[2-(3,4-Dimethoxyphenyl)-2-phenylethyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to inhibit certain enzymes involved in inflammatory processes, leading to reduced inflammation . Additionally, its interaction with cellular receptors may trigger signaling pathways that result in various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[3-(3,4-Dimethoxyphenyl)-2-propenoyl]pyrrolidine: Similar structure but with a propenoyl group instead of a phenylethyl group.
3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione: Contains a thiophene ring instead of the dimethoxyphenyl group.
Uniqueness
1-[2-(3,4-Dimethoxyphenyl)-2-phenylethyl]pyrrolidine-2,5-dione is unique due to its specific substitution pattern on the aromatic rings and the presence of both a pyrrolidine ring and a phenylethyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
87520-02-3 |
|---|---|
Molekularformel |
C20H21NO4 |
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
1-[2-(3,4-dimethoxyphenyl)-2-phenylethyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H21NO4/c1-24-17-9-8-15(12-18(17)25-2)16(14-6-4-3-5-7-14)13-21-19(22)10-11-20(21)23/h3-9,12,16H,10-11,13H2,1-2H3 |
InChI-Schlüssel |
RCHXJHKRKYSWMY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(CN2C(=O)CCC2=O)C3=CC=CC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(4-Nitrophenyl)triaz-1-en-1-yl]pyridine](/img/structure/B14411636.png)
![2-[(4-Chlorophenoxy)methoxy]-5-iodopyrimidine](/img/structure/B14411645.png)


![N,N-Dimethyl-2-(2-{(E)-[(pyridin-3-yl)methylidene]amino}phenyl)ethan-1-amine](/img/structure/B14411658.png)
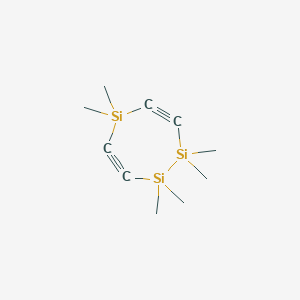
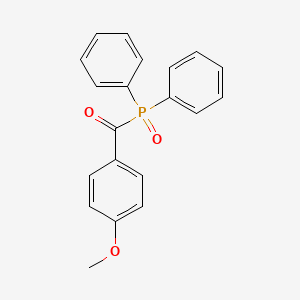

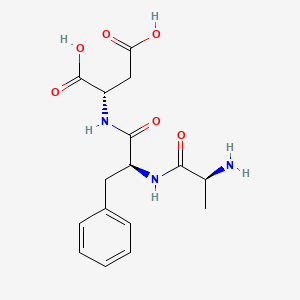
![Methylenebis[chloro(dimethyl)stannane]](/img/structure/B14411683.png)
![2-[(2-Bromoprop-2-en-1-yl)sulfanyl]thiophene](/img/structure/B14411685.png)
